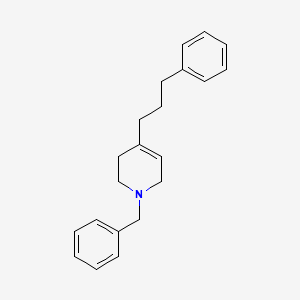

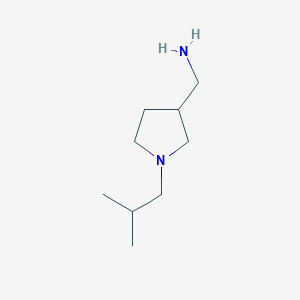

1-Benzyl-4-(3-phenylpropyl)-1,2,3,6-tetrahydropyridine

Overview

Description

1-Benzyl-4-(3-phenylpropyl)-1,2,3,6-tetrahydropyridine is a synthetic compound that belongs to the class of piperidine derivatives. It is closely related to 1-Benzyl-4-[2-(diphenylmethoxy)ethyl]piperidine, which is a stimulant of the piperidine class and acts as a potent and selective dopamine reuptake inhibitor .

Scientific Research Applications

Medicinal Chemistry: Dopamine Reuptake Inhibition

This compound is structurally related to piperidine-based stimulants known for their potent and selective inhibition of dopamine reuptake. Such properties make it a candidate for research into treatments for disorders related to dopamine dysregulation, such as Parkinson’s disease and depression .

Organic Synthesis: Antimicrobial Agent Development

Derivatives of this compound have been synthesized and evaluated for their antimicrobial activities. The presence of the 3-phenylpropyl side chain has shown promising results against bacterial strains like Staphylococcus aureus, indicating potential use in developing new antibacterial agents .

Pharmacology: Antifungal Applications

In pharmacological research, analogs of this compound have been explored as novel antifungal agents targeting ergosterol biosynthesis. This pathway is crucial for fungal cell membrane integrity, making it a strategic target for antifungal drug development .

Materials Science: Functional Material Synthesis

The piperidine derivatives, including compounds like 1-Benzyl-4-(3-phenylpropyl)-1,2,3,6-tetrahydropyridine, are investigated for their potential applications in creating functional materials with specific chemical and physical properties useful in various industries .

Analytical Chemistry: Chemical Synthesis and Analysis

In analytical chemistry, this compound’s derivatives serve as intermediates in chemical syntheses. Their structural properties can be analyzed and modified to create compounds with desired reactivity and stability for use in analytical methods .

Biochemistry: Ergosterol Biosynthesis Inhibition

Biochemical studies have utilized this compound’s derivatives to inhibit ergosterol biosynthesis in fungi. This research is significant for understanding fungal physiology and for the development of treatments for fungal infections .

Neuropharmacology: Neurotransmitter Studies

The compound’s ability to influence dopamine reuptake makes it valuable for neuropharmacological studies. Research in this area can lead to a better understanding of neurotransmitter systems and the development of drugs for neurological disorders .

Agrochemistry: Pesticide Development

The structural analogs of this compound are also being researched for their use in agrochemistry, particularly in the development of pesticides that can safely and effectively control pest populations without harming crops or the environment .

Future Directions

Future research directions could involve the synthesis and biological evaluation of 1-Benzyl-4-(3-phenylpropyl)-1,2,3,6-tetrahydropyridine and related compounds for potential applications in medicinal chemistry. For instance, 4-aminopiperidines have shown remarkable antifungal activity, suggesting potential for further development .

properties

IUPAC Name |

1-benzyl-4-(3-phenylpropyl)-3,6-dihydro-2H-pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N/c1-3-8-19(9-4-1)12-7-13-20-14-16-22(17-15-20)18-21-10-5-2-6-11-21/h1-6,8-11,14H,7,12-13,15-18H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJKHELOCNIIEFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC=C1CCCC2=CC=CC=C2)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80593142 | |

| Record name | 1-Benzyl-4-(3-phenylpropyl)-1,2,3,6-tetrahydropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80593142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Benzyl-4-(3-phenylpropyl)-1,2,3,6-tetrahydropyridine | |

CAS RN |

70152-27-1 | |

| Record name | 1-Benzyl-4-(3-phenylpropyl)-1,2,3,6-tetrahydropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80593142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Bromoimidazo[1,2-a]pyridine hydrobromide](/img/structure/B1289497.png)

![tert-butyl 2,4-Dichloro-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate](/img/structure/B1289505.png)

![3-Bromo-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B1289506.png)

![2,2-dimethyl-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanamide](/img/structure/B1289515.png)